N-(4-bromophenyl)-2-phenylbutanamide
Description
N-(4-Bromophenyl)-2-phenylbutanamide is a brominated aromatic amide characterized by a 4-bromophenyl group attached to a 2-phenylbutanamide backbone. These compounds are typically synthesized via amidation reactions between acyl chlorides and 4-bromoaniline derivatives, often under microwave irradiation or catalytic conditions . The bromine substituent at the para position of the phenyl ring enhances electronic and steric effects, influencing reactivity and biological activity .
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
WTJYDDXKPMRGRW-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
- Structure: Features a quinoline ring instead of the phenylbutanamide chain.
- Synthesis: Produced via microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline, achieving yields >80% in solvent-free conditions .
N-(4-Bromophenyl)furan-2-carboxamide (3)
- Structure : Contains a furan ring as the acyl group.
- Synthesis : Synthesized in 94% yield via room-temperature reaction of furan-2-carbonyl chloride with 4-bromoaniline .
N-(4-Bromophenyl)-pyridine-2-carboxamide
- Structure : Pyridine replaces the phenylbutanamide chain.
- Applications : Acts as a bidentate ligand in palladium(II) complexes, showing promise in anticancer research due to its ability to bind DNA and inhibit cisplatin-resistant cells .
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide
- Structure : Structural isomer of the target compound, with an additional methyl group at the ortho position of the bromophenyl ring.
- Physicochemical Properties: Molecular weight 332.23 g/mol, logP ~4.2 (estimated), indicating higher lipophilicity than the non-methylated analog .
Antimicrobial Activity
- N-(4-Bromophenyl)-2-chloroacetamide derivatives exhibit MICs of 13–27 μM against S. aureus and E. coli, attributed to electron-withdrawing bromine enhancing membrane penetration .
- N-(4-Bromophenyl)furan-2-carboxamide derivatives show moderate activity against MRSA, with yields influenced by electron-donating substituents on boronic acids .
Enzyme Inhibition
- N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) demonstrates potent inhibition of monoacylglycerol lipase (MGL), comparable to iodine- and chlorine-substituted analogs, suggesting halogen size has minimal impact on activity .
Anticancer Potential
- Pd(II) complexes of N-(4-bromophenyl)-pyridine-2-carboxamide show enhanced cytotoxicity against cisplatin-resistant cells due to stable chelation and DNA intercalation .
Physicochemical and Electronic Properties
Key Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature enhances antimicrobial activity but has minimal impact on enzyme inhibition .
- Structural Flexibility: Substituting the acyl group (e.g., quinoline, pyridine, furan) tailors compounds for specific applications, such as anticancer vs. antimicrobial .
- Limitations : Direct data on this compound are sparse; most insights derive from analogs. Further studies on its logP, solubility, and biological targets are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
